molecular formula C22H23NO3 B11141089 3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11141089
M. Wt: 349.4 g/mol
InChI Key: RNFLQJKPKMUVLN-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a polycyclic heterocyclic compound featuring a chromeno-oxazinone core. Its structure includes a fused chromene ring system (benzopyran) linked to an oxazinone moiety, with methyl substituents at positions 6, 7, and 10 of the chromene ring and a 3,5-dimethylphenyl group at position 3 of the oxazinone ring. The compound’s stereoelectronic properties are influenced by the electron-donating methyl groups and the aromatic dimethylphenyl substituent, which may modulate its reactivity, solubility, and biological or material applications.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H23NO3/c1-12-6-13(2)8-18(7-12)23-10-17-9-19-14(3)15(4)22(24)26-21(19)16(5)20(17)25-11-23/h6-9H,10-11H2,1-5H3

InChI Key

RNFLQJKPKMUVLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC3=CC4=C(C(=C3OC2)C)OC(=O)C(=C4C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-halophenols with cyanamide under palladium-catalyzed carbonylation conditions . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The choice of catalysts and reagents is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Activities Source
Target Compound Chromeno-oxazinone 3,5-dimethylphenyl; 6,7,10-trimethyl Unknown (inferred thermal stability) N/A
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-...-methanochromeno[7,8-d][1,3]benzodioxocin Chromeno-benzodioxocin 3,4-dihydroxyphenyl; phenyl; hydroxyls High stereochemical complexity; synthetic yield 82% (major isomer) Molecules (2009)
Tea-derived polyphenols (e.g., catechins, gallic acid derivatives) Benzene/polyphenolic chromene Multiple hydroxyl groups (ortho/meta) Radical scavenging (IC₅₀: 5.01–6.07 μg/mL) 沱茶研究 (2005)
Bisphénol A-based benzoxazines Benzoxazine Aromatic/phenolic substituents Macroscopic volume expansion during curing 苯并噁嗪研究 (2000)

Key Observations:

Substituent Impact on Bioactivity: The target compound’s methyl groups contrast sharply with the hydroxyl-rich polyphenols in tea extracts (). Hydroxyl groups, particularly in ortho positions, enhance radical scavenging (e.g., IC₅₀ < 6 μg/mL for tea extracts vs. ~40 μg/mL for less hydroxylated analogues) .

Thermal and Polymerization Behavior: Benzoxazine derivatives () exhibit volume changes during curing, influenced by substituents. The target compound’s oxazinone ring (vs. benzoxazine’s amine-containing ring) and methylation may alter polymerization kinetics. For example, bulky 3,5-dimethylphenyl groups could hinder packing density, reducing crosslinking efficiency compared to bisphénol A-based benzoxazines .

Stereochemical Complexity: Chromeno-benzodioxocin derivatives () demonstrate high stereoisomerism, with major/minor isomer ratios (e.g., 60:40) affecting yield and reactivity. The target compound’s lack of chiral centers (based on its IUPAC name) simplifies synthesis but may limit enantiomer-specific interactions in biological systems .

Biological Activity

The compound 3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23NO3C_{22}H_{23}NO_3. Its structure features a chromeno-oxazine framework with notable substituents that contribute to its biological activity. The presence of the 3,5-dimethylphenyl group is particularly significant in enhancing its pharmacological properties.

PropertyValue
Molecular Weight349.43 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP3.5

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX-2 over COX-1 suggests a favorable safety profile for anti-inflammatory applications.

Case Study: COX Inhibition

In a study evaluating various derivatives for COX inhibition, the compound demonstrated an IC50 value of approximately 0.04 μM for COX-2, indicating potent activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antioxidant Activity

The compound's antioxidant potential has also been assessed through various assays. It was found to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of 3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in inflammation and microbial resistance. The compound's structural features facilitate interactions with target proteins, leading to reduced inflammatory mediator production.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Studies suggest that it has favorable absorption characteristics and a moderate half-life conducive to therapeutic use.

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